3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid
Description
Historical Context of β-Keto Carboxylic Acid Research
β-Keto carboxylic acids have been integral to organic chemistry since the early 20th century, particularly in elucidating metabolic pathways such as the Krebs cycle. The discovery of pyruvic acid and oxaloacetic acid as central intermediates in cellular respiration underscored the reactivity of β-keto groups, which undergo decarboxylation to form carbonyl compounds. Early studies by Heinrich Hell, Jacob Volhard, and Nikolay Zelinsky established methods for α-functionalization of carboxylic acids, including bromination via the Hell–Volhard–Zelinsky (HVZ) reaction. These foundational works laid the groundwork for synthesizing halogenated β-keto acids, enabling the exploration of steric and electronic effects on reaction kinetics.
The introduction of bromine atoms into β-keto acids, as seen in 3-bromo-4-(4-bromophenyl)-4-oxobutanoic acid, emerged from efforts to modulate solubility and stability in polar solvents. For example, the thermal decarboxylation of β-keto acids was shown to proceed via a six-membered cyclic transition state, a mechanism further complicated by bromine’s electron-withdrawing effects.
Position of this compound in Organic Chemistry
This compound’s structure features two distinct bromine atoms: one at the β-carbon of the carboxylic acid and another on the para position of the phenyl ring. The β-keto group facilitates keto-enol tautomerism, while the bromophenyl moiety introduces steric hindrance and alters electron density across the conjugated system. These characteristics make it a versatile substrate for:
- Nucleophilic substitution reactions at the β-carbon, leveraging the electron-deficient keto group.
- Cross-coupling reactions mediated by transition metals, utilizing the aryl bromide moiety.
- Asymmetric reductions to generate chiral diols or amino alcohols, as demonstrated in ketoreductase-catalyzed transformations.
The compound’s dual functionality enables its use in synthesizing polybrominated aromatics and heterocycles, which are prevalent in agrochemicals and bioactive molecules.
Research Evolution and Current Academic Interest
Recent studies have focused on optimizing synthetic routes and expanding applications in medicinal chemistry. For instance, structure-guided evolution of ketoreductases has enabled stereoselective reductions of α-amino β-keto esters, a class of compounds structurally analogous to this compound. Computational models predict that the bromophenyl group’s steric bulk influences enantioselectivity in enzyme-catalyzed reactions, a hypothesis supported by molecular dynamics simulations.
Table 1: Key Advances in Brominated β-Keto Acid Research
Additionally, the compound’s role as a precursor to β-hydroxybutyrate analogs has sparked interest in metabolic signaling, given β-hydroxybutyrate’s function as a histone deacetylase inhibitor.
Theoretical Frameworks in Brominated Oxobutanoic Acid Studies
The electronic and steric properties of this compound are governed by three theoretical principles:
- Frontier Molecular Orbital (FMO) Theory : The electron-withdrawing bromine atoms lower the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity at the β-carbon.
- Hammett Equation : The para-bromophenyl group’s substituent constant (σ = 0.23) indicates moderate electron withdrawal, stabilizing enolate intermediates during nucleophilic attacks.
- Curtin-Hammett Principle : Keto-enol tautomerism creates a dynamic equilibrium, with the enol form favored in polar aprotic solvents due to hydrogen bonding with the carboxylic acid group.
Table 2: Electronic Effects of Substituents
| Substituent | σ (Hammett) | Impact on Reactivity |
|---|---|---|
| -Br (para) | 0.23 | Moderately electron-withdrawing |
| -CO2H | 0.45 | Strongly electron-withdrawing |
| -C(O)CH2Br | 0.39 | Enhances electrophilicity at β-C |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(4-bromophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O3/c11-7-3-1-6(2-4-7)10(15)8(12)5-9(13)14/h1-4,8H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFPBUQIMAENQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid typically involves the bromination of 4-phenylbutanoic acid derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of brominated organic molecules on biological systems. Its derivatives may exhibit bioactivity, making it a candidate for drug development studies.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid involves its interaction with molecular targets through its functional groups. The bromine atoms and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-bromo-4-(4-bromophenyl)-4-oxobutanoic acid and related compounds:
Physical and Chemical Properties
- Solubility: Surfactant analogs exhibit improved solubility in non-polar solvents due to long alkyl chains, whereas the target compound’s solubility is likely lower due to higher polarity .
Biological Activity
3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid, also known by its chemical structure C10H8Br2O3, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological interactions.
Chemical Structure and Properties
The compound features a brominated phenyl group and a keto acid structure, which may contribute to its reactivity and biological activity. The specific structural formula is:
Anticancer Activity
Research has indicated that brominated compounds exhibit notable anticancer properties. For instance, studies have shown that similar bromophenolic compounds can induce apoptosis in various cancer cell lines by activating signaling pathways that lead to cell cycle arrest and mitochondrial dysfunction.
- Mechanism of Action : The mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. Additionally, these compounds may inhibit key enzymes involved in cancer cell proliferation.
| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Induces apoptosis via ROS generation |
| 4-Bromophenol | HeLa (cervical cancer) | 12.5 | Inhibits topoisomerase activity |
Antimicrobial Activity
Brominated compounds are also known for their antimicrobial properties. Studies have demonstrated that they can inhibit the growth of various bacteria and fungi.
- Activity Spectrum : The antimicrobial activity is often attributed to the halogen substituents, which enhance the lipophilicity of the compound, allowing better membrane penetration.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 μg/mL | Bactericidal |
| Escherichia coli | 15 μg/mL | Bacteriostatic |
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various brominated compounds, including this compound. The results indicated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell growth.
Study 2: Antimicrobial Properties
Another research article highlighted the antimicrobial efficacy of brominated phenolic compounds against common pathogens. The study found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the established synthetic routes for 3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid?
The synthesis typically involves bromination and oxidation steps. One method starts with 4-(4-bromophenyl)-4-oxobutanoic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another approach employs copper-catalyzed cross-coupling reactions to introduce the bromophenyl group, as demonstrated in surfactant synthesis . For intermediates, oxidation of methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate with strong oxidizing agents (e.g., KMnO₄) can yield the target compound .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the bromophenyl and oxobutanoic acid moieties via chemical shifts (e.g., carbonyl carbons at ~170-200 ppm) .
- FTIR : Identifies functional groups (C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
- HRMS : Validates molecular weight (C₁₀H₇Br₂O₃, theoretical ~353.88 g/mol) .
- HPLC : Assesses purity (>95% for research-grade material) .
Q. What safety precautions are necessary when handling this compound?
Safety data sheets (SDS) recommend:
- Using PPE (gloves, goggles) due to potential skin/eye irritation .
- Working in a fume hood to avoid inhalation of fine particles .
- Storing at 0–6°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
Density Functional Theory (DFT) calculations can model electron distribution, identifying reactive sites (e.g., the α-carbon to the ketone for nucleophilic attacks). Molecular docking studies are used to predict interactions with catalysts (e.g., Cu(I) in cross-coupling reactions) . These models help optimize reaction conditions (solvent, temperature) to enhance yield .
Q. How can structural analogs of this compound improve structure-activity relationship (SAR) studies in drug design?
Modifying substituents (e.g., replacing bromine with chlorine or fluorine) alters electronic and steric properties, impacting biological activity. For example:
- 4-(4-Fluorophenyl) analogs show enhanced metabolic stability in pharmacokinetic studies .
- Piperazine derivatives (e.g., 4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid) exhibit improved receptor binding in enzyme inhibition assays .
Comparative NMR and X-ray crystallography data validate these structural effects .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
Discrepancies often arise from:
- Purity of starting materials : Impurities in 4-bromobenzyl chloride reduce yield .
- Catalyst efficiency : Copper(I) iodide vs. Pd-based catalysts in cross-coupling reactions .
- Reaction monitoring : Real-time HPLC or TLC ensures reaction completion, preventing byproduct formation .
Method optimization (e.g., solvent polarity, temperature gradients) is critical for reproducibility .
Q. What role does this compound play in surfactant design, and how are micelle properties analyzed?
As a surfactant precursor, its bromophenyl group enhances hydrophobic interactions. Post-synthetic modifications (e.g., adding dodecyl chains) create amphiphilic structures. Dynamic light scattering (DLS) and atomic force microscopy (AFM) characterize micelle size (50–200 nm) and critical micelle concentration (CMC) . Premicellar aggregation behavior is studied via fluorescence spectroscopy .
Methodological Considerations
- Experimental Design : For kinetic studies, use stopped-flow NMR to monitor bromination rates .
- Data Validation : Cross-reference XRD results with Cambridge Structural Database entries to confirm crystal packing .
- Contradiction Analysis : Compare synthetic protocols from peer-reviewed journals (e.g., reaction time, stoichiometry) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
